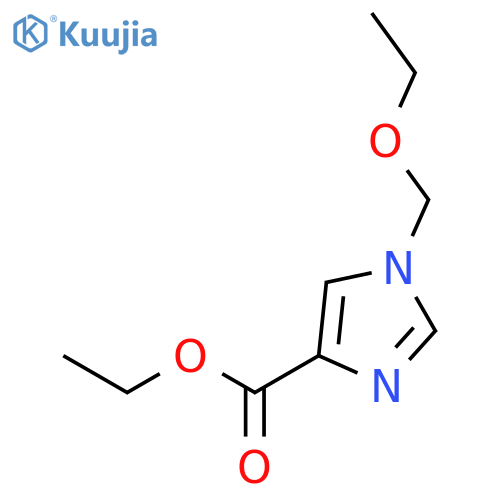

Cas no 957062-83-8 (Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate)

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate

- ethyl 1-(ethoxymethyl)imidazole-4-carboxylate

- DTXSID10650338

- AKOS006344237

- 957062-83-8

- BS-29871

- ETHYL1-(ETHOXYMETHYL)-1H-IMIDAZOLE-4-CARBOXYLATE

- MFCD09878405

-

- MDL: MFCD09878405

- インチ: InChI=1S/C9H14N2O3/c1-3-13-7-11-5-8(10-6-11)9(12)14-4-2/h5-6H,3-4,7H2,1-2H3

- InChIKey: DNGLXMVZHDGPRW-UHFFFAOYSA-N

- SMILES: CCOCN1C=C(C(=O)OCC)N=C1

計算された属性

- 精确分子量: 198.10000

- 同位素质量: 198.10044231g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 5

- 重原子数量: 14

- 回転可能化学結合数: 6

- 複雑さ: 187

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 0.8

- トポロジー分子極性表面積: 53.4Ų

じっけんとくせい

- PSA: 53.35000

- LogP: 1.05380

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate Security Information

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate 税関データ

- 税関コード:2933290090

- 税関データ:

中国税関コード:

2933290090概要:

2933290090.他の構造上に非縮合イミダゾール環を有する化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933290090。構造中に非縮合イミダゾール環(水素化の有無にかかわらず)を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | B441508-50mg |

ethyl 1-(ethoxymethyl)-1h-imidazole-4-carboxylate |

957062-83-8 | 50mg |

$ 70.00 | 2022-06-07 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1202902-5g |

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate |

957062-83-8 | 98% | 5g |

¥23032.00 | 2024-04-23 | |

| abcr | AB254146-250 mg |

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate |

957062-83-8 | 250 mg |

€348.00 | 2023-07-20 | ||

| Apollo Scientific | OR59365-1g |

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate |

957062-83-8 | 1g |

£295.00 | 2024-05-23 | ||

| Cooke Chemical | BD9412731-250mg |

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate |

957062-83-8 | 97% | 250mg |

RMB 1152.00 | 2025-02-21 | |

| Fluorochem | 210347-1g |

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate |

957062-83-8 | 95% | 1g |

£338.00 | 2022-03-01 | |

| A2B Chem LLC | AI03452-5g |

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate |

957062-83-8 | 97% | 5g |

$1750.00 | 2024-07-18 | |

| Crysdot LLC | CD11003376-5g |

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate |

957062-83-8 | 95+% | 5g |

$749 | 2024-07-19 | |

| TRC | B441508-100mg |

ethyl 1-(ethoxymethyl)-1h-imidazole-4-carboxylate |

957062-83-8 | 100mg |

$ 115.00 | 2022-06-07 | ||

| abcr | AB254146-1 g |

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate |

957062-83-8 | 1 g |

€807.00 | 2023-07-20 |

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate 関連文献

-

Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514

-

Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834

-

Joscelyn C. Mejías,Michael R. Nelson,Olivia Liseth,Krishnendu Roy Lab Chip, 2020,20, 3601-3611

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylateに関する追加情報

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate (CAS No. 957062-83-8): A Comprehensive Overview

Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, identified by its CAS number 957062-83-8, is a significant compound in the realm of chemical and pharmaceutical research. This compound belongs to the imidazole derivatives, a class of molecules known for their diverse biological activities and applications in medicinal chemistry. The structure of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate features a carboxylate ester group attached to an imidazole core, which is further substituted with an ethoxymethyl group. This unique structural configuration imparts distinct chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.

The imidazole ring is a heterocyclic aromatic compound that plays a crucial role in various biological processes. It is a key component in nucleotides, which are the building blocks of DNA and RNA. Additionally, imidazole derivatives have been extensively studied for their potential applications in drug development due to their ability to interact with biological targets such as enzymes and receptors. Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate, with its specific functional groups, represents a promising scaffold for designing novel therapeutic agents.

In recent years, there has been growing interest in the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders. The versatility of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate makes it a valuable tool in the pharmaceutical industry. Researchers have leveraged its structural features to develop compounds with enhanced pharmacological properties. For instance, studies have shown that modifications on the imidazole ring can significantly influence the binding affinity and selectivity of potential drug candidates.

One of the most compelling aspects of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate is its role as a precursor in the synthesis of more complex molecules. The carboxylate ester group can undergo various chemical transformations, such as hydrolysis or transesterification, to introduce different functional groups or linkages. This flexibility allows chemists to tailor the compound's properties for specific applications. In particular, the ethoxymethyl group provides a site for further functionalization, enabling the creation of diverse molecular architectures.

Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate. These improvements have not only reduced costs but also enhanced the quality and purity of the compound, making it more accessible for research and industrial applications. The availability of high-quality starting materials is crucial for drug discovery programs, as it ensures reliable results and accelerates the development process.

The pharmacological potential of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate has been explored in several preclinical studies. Researchers have investigated its interactions with various biological targets, including enzymes and receptors involved in disease pathways. For example, studies have examined its effects on kinases, which are enzymes that play a critical role in cell signaling and are often dysregulated in cancer cells. The ability of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate to modulate kinase activity suggests its potential as an anti-cancer agent.

In addition to its anti-cancer applications, Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate has shown promise in other therapeutic areas. Research has demonstrated its efficacy in inhibiting certain bacterial enzymes, making it a candidate for developing novel antibiotics. The growing threat of antibiotic-resistant bacteria underscores the need for new therapeutic strategies, and compounds like Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate could play a crucial role in addressing this challenge.

The synthesis of Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps include condensation reactions to form the imidazole ring followed by esterification to introduce the carboxylate ester group. Advances in catalytic methods have improved these reactions, making them more efficient and environmentally friendly. Green chemistry principles are increasingly being applied to pharmaceutical synthesis to minimize waste and reduce environmental impact.

The development of new drugs is often hampered by challenges such as low bioavailability and poor solubility. Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate can be modified to enhance these properties through techniques like prodrug design or solubility enhancement strategies. By incorporating additional functional groups or using appropriate carriers, researchers can improve the pharmacokinetic profile of derived compounds.

The future prospects for Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate are promising, with ongoing research exploring new applications and synthetic pathways. As our understanding of biological systems continues to grow, so does the demand for innovative molecular tools like this compound. Its unique structural features make it a versatile building block for drug discovery programs across multiple therapeutic areas.

957062-83-8 (Ethyl 1-(ethoxymethyl)-1H-imidazole-4-carboxylate) Related Products

- 1236698-55-7(5-(1,1-Difluoropropyl)-4-methyl-4h-1,2,4-triazole-3-thiol)

- 1369135-69-2(2-bromo-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole)

- 1806907-95-8(4-Bromo-2-(difluoromethyl)-6-fluoro-3-nitropyridine)

- 1261989-34-7(4-(3-Acetylaminophenyl)-2-nitrobenzoic acid)

- 942189-34-6((R)-2-(3-(Methoxycarbonyl)pyrrolidin-1-yl)acetic acid)

- 2172561-33-8(tert-butyl 4-amino-7-bromo-2,3-dihydro-1H-isoindole-2-carboxylate)

- 1635389-29-5(3-(4-Isopropoxy-phenyl)-1-(tetrahydro-pyran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2137585-79-4(5-Isothiazolemethanamine, 4-chloro-N-(1,1-dimethylpropyl)-3-methoxy-)

- 1250924-92-5(2-fluoro-6-(1H-imidazol-1-yl)pyridine)

- 2227907-14-2(rac-[(1R,3R)-2,2-dimethyl-3-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropyl]methanamine)